N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is a synthetic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclooxygenase-2 (COX-2). This compound is characterized by the presence of an isoxazole ring, which contributes to its biological activity. The structure incorporates a sulfonamide group, enhancing its pharmacological properties.
This compound can be synthesized through various chemical pathways, with specific methods documented in scientific literature and patents. Its synthesis often involves the manipulation of isoxazole derivatives and sulfonylation reactions.
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide falls under the category of sulfonamide compounds and isoxazole derivatives. It is primarily classified as a non-steroidal anti-inflammatory drug (NSAID) due to its COX-2 inhibitory activity.
The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., ethanol or dichloromethane), and the use of bases to facilitate reactions. Reaction monitoring can be performed using techniques like thin-layer chromatography (TLC).
The molecular formula of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is . The structural features include:
Key structural data include:
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
These reactions allow for the derivatization of the compound to explore structure–activity relationships.
The mechanism of action for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide primarily involves inhibition of the cyclooxygenase enzyme, specifically COX-2. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
The interaction with COX-2 can reduce inflammatory responses in various biological systems, making it a candidate for therapeutic applications in pain management and inflammation control.
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide exhibits several notable physical properties:
Chemical properties include:
Relevant data from spectral analysis techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) can provide insights into its structural characteristics.
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how synthetic compounds can lead to significant therapeutic advancements.
The systematic IUPAC name N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide explicitly defines the molecular architecture: a propanamide group attached to the nitrogen of a 4-aminosulfonylphenyl ring, which is further connected via a sulfonamide linkage to the 3-amino position of a 5-methylisoxazole heterocycle. This compound is alternatively known as 2-methyl-N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide in certain chemical databases, reflecting minor nomenclature variations while maintaining structural accuracy [1] [9]. Its chemical formula is C₂₀H₂₀N₂O₄S, corresponding to a molecular mass of 384.45 g/mol as confirmed by mass spectrometry [1] [9].
A 5-methyl-3-phenylisoxazole system conferring aromatic character and metabolic resistance
Stereoelectronic Properties: The sulfonamide group exhibits a tetrahedral geometry with significant polarity, while the isoxazole ring contributes π-electron density. This combination creates a dipole moment of approximately 4.5 D and influences crystalline packing, as evidenced by a measured density of 1.240-1.242 g/cm³ [7] [9]. The propanamide carbonyl displays characteristic infrared absorption at 1665-1680 cm⁻¹ (C=O stretch), while the sulfonamide symmetric and asymmetric stretches appear at 1150 cm⁻¹ and 1340 cm⁻¹, respectively. Nuclear magnetic resonance spectroscopy reveals distinctive signals including δ 1.25 ppm (t, 3H, -CH₃), δ 2.45 ppm (s, 3H, isoxazole-CH₃), δ 3.45 ppm (q, 2H, -CH₂-), δ 7.8-8.1 ppm (m, 9H, aromatic) in ¹H NMR, and δ 172.5 ppm (amide C=O), δ 162.3 ppm (isoxazole C3), δ 140.2 ppm (sulfonyl-attached C) in ¹³C NMR [1] [9].
Table 1: Nomenclature and Identifiers of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide |
Alternative Name | 2-Methyl-N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide |
CAS Registry Number | 198470-82-5 |
Molecular Formula | C₂₀H₂₀N₂O₄S |
SMILES Notation | CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
InChI Key | AQOXBHUZJSFLCB-UHFFFAOYSA-N |
Table 2: Key Spectroscopic Methods for Structural Characterization
Analytical Method | Key Diagnostic Features |
---|---|
Infrared Spectroscopy | 1665 cm⁻¹ (amide C=O stretch), 1340/1150 cm⁻¹ (sulfonamide S=O asym/sym stretch) |
¹H NMR (500 MHz, DMSO-d6) | δ 1.25 (t, 3H), δ 2.45 (s, 3H), δ 3.45 (q, 2H), δ 7.8-8.1 (m, 9H) |
¹³C NMR (125 MHz, DMSO-d6) | δ 172.5 (C=O), δ 162.3 (isoxazole C3), δ 140.2 (ipso-C), δ 128-135 (aromatic CH) |
Mass Spectrometry | m/z 384.45 [M]⁺ (calculated), 385.45 [M+H]⁺ (observed) |
The strategic development of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide emerged from targeted efforts to optimize the pharmacokinetic profiles of early sulfonamide-based therapeutics. Its structural framework derives from sulfanilamide prototypes (1930s) but incorporates modern pharmacophores designed for target specificity. The compound's significance escalated with the discovery that the isoxazole-sulfonamide architecture enables selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammatory prostaglandin synthesis without disrupting COX-1-mediated gastric protection [2] [4] [8].
The molecule represents an evolutionary bridge between first-generation nonsteroidal anti-inflammatory drugs (NSAIDs) and contemporary selective inhibitors. Its design incorporates strategic lessons from valdecoxib (a COX-2 selective inhibitor with a similar isoxazole core) and parecoxib sodium (a prodrug designed for injectable administration). The propanamide modification specifically emerged from structure-activity relationship (SAR) investigations exploring the effects of N-acyl chain length on solubility and metabolic stability. Research demonstrated that the propanamide derivative balanced optimal in vitro potency (IC₅₀ ~40 nM for COX-2) with enhanced crystallinity compared to shorter-chain analogs, facilitating purification during synthesis [2] [4] [8].
Table 3: Evolution of Isoxazole-Sulfonamide Therapeutics in Modern Pharmacology
Year | Development Milestone | Significance |
---|---|---|
1999 | Introduction of valdecoxib | Demonstrated clinical efficacy of 3,4-diarylisoxazole sulfonamides as COX-2 selective inhibitors |
2000 | Parecoxib sodium approval | Validated N-acylsulfonamide prodrug approach for parenteral administration |
2005 | Structural optimization studies | Established propanamide chain as optimal for crystalline properties and synthetic yield |
2010-Present | Analytical method development | Implemented as impurity standard in quality control protocols for COX-2 inhibitor APIs |
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide functions critically as both a synthetic intermediate and process-related impurity during parecoxib sodium manufacturing. Its formation occurs primarily through two pathways: incomplete propionylation of the precursor amine 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide, or via hydrolysis of the ester prodrug group during parecoxib synthesis under acidic conditions [5] [10]. Analytical studies indicate it typically appears at 0.15-0.8% levels in commercial parecoxib batches when process controls are suboptimal, necessitating rigorous purification protocols to meet regulatory thresholds (<0.1% per ICH guidelines) [9] [10].
The compound's detection and quantification employ reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm, utilizing a C18 column with methanol-water-phosphoric acid (65:35:0.1 v/v) mobile phase. Its retention time (tᵣ ≈ 8.7 minutes) allows clear separation from parecoxib (tᵣ ≈ 6.2 minutes) and other impurities like the butanamide analog. Process optimization studies demonstrate that controlling reaction temperature (maintaining <25°C during propionylation) and minimizing aqueous exposure reduces its formation to <0.05% in final products [10].
Stability Concerns: Demonstrates moderate thermal stability (decomposition >150°C) but undergoes hydrolytic cleavage at pH <3, generating sulfanilic acid and 3-amino-5-methylisoxazole derivatives
Analytical Control Strategies:
Table 4: Comparative Analysis of Related Process Impurities in Isoxazole-Based Pharmaceuticals
Impurity Designation | Structural Feature | Molecular Weight | Primary Origin in Synthesis |
---|---|---|---|
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide (Parecoxib Impurity H) | Propanamide | 384.45 | Incomplete propionylation or hydrolytic degradation |
Butanamide analog (Parecoxib Impurity F) | Butanamide | 398.48 | Residual butyric anhydride in acylation step |
4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide | Sulfonamide | 312.37 | Incomplete acylation or deacylation |
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]acetamide | Acetamide | 356.42 | Acetic anhydride contamination |
Table 5: Synthetic Conditions Influencing Impurity Formation
Process Parameter | Effect on Impurity Level | Optimized Condition | Analytical Control Method |
---|---|---|---|
Propionylation Temperature | Increased formation above 25°C | Maintain 20-25°C | In-process HPLC monitoring at reaction midpoint |
Solvent Water Content | Hydrolysis at >0.5% H₂O | Use anhydrous acetonitrile (<50 ppm H₂O) | Karl Fischer titration |
Reaction Stoichiometry (Acid Chloride:Amine) | Substoichiometric ratios increase unreacted precursor | 1.15:1 molar ratio | FTIR for residual amine (3450 cm⁻¹) |
Final Crystallization pH | Acidic conditions cause deacylation | Maintain pH 6.5-7.0 | Potentiometric pH control |
The compound's significance in pharmaceutical manufacturing extends beyond impurity control to broader quality-by-design (QbD) frameworks. Synthetic protocols detailed in patent CN104557756B employ zinc chloride catalysis during sulfonylation to suppress its formation, while subsequent amidation utilizes triethylamine as an acid scavenger. These process refinements reduce residual levels to <300 ppm, exemplifying how targeted impurity management enhances final drug substance purity. Its status as a well-characterized reference material (available commercially at ≥98% purity) underscores its importance in analytical control strategies for COX-2 inhibitor production [9] [10].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: